molecular formula C14H22O3 B15206092 (R)-5-((1R)-menthyloxy)-2(5H)-furanone CAS No. 77934-87-3

(R)-5-((1R)-menthyloxy)-2(5H)-furanone

Katalognummer: B15206092
CAS-Nummer: 77934-87-3
Molekulargewicht: 238.32 g/mol
InChI-Schlüssel: URWJVUPZIGIVFZ-MLCFOIATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5-((1R)-menthyloxy)-2(5H)-furanone is an organic compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((1R)-menthyloxy)-2(5H)-furanone typically involves the reaction of menthol with a furanone precursor under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where menthol reacts with a halogenated furanone derivative to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-5-((1R)-menthyloxy)-2(5H)-furanone may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

®-5-((1R)-menthyloxy)-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the menthyloxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted furanone derivatives.

Wissenschaftliche Forschungsanwendungen

®-5-((1R)-menthyloxy)-2(5H)-furanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of ®-5-((1R)-menthyloxy)-2(5H)-furanone involves its interaction with specific molecular targets. The menthyloxy group enhances its ability to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-5-((1S)-menthyloxy)-2(5H)-furanone: The enantiomer of ®-5-((1R)-menthyloxy)-2(5H)-furanone, with similar chemical properties but different biological activities.

    5-Hydroxy-2(5H)-furanone: A simpler furanone derivative without the menthyloxy group, used in various chemical reactions.

    5-Methyl-2(5H)-furanone: Another furanone derivative with a methyl group, known for its distinct aroma and flavor.

Uniqueness

®-5-((1R)-menthyloxy)-2(5H)-furanone is unique due to the presence of the menthyloxy group, which imparts specific chemical and biological properties. This makes it a valuable compound in research and industrial applications, distinguishing it from other furanone derivatives.

Eigenschaften

CAS-Nummer

77934-87-3

Molekularformel

C14H22O3

Molekulargewicht

238.32 g/mol

IUPAC-Name

(2R)-2-[(5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2H-furan-5-one

InChI

InChI=1S/C14H22O3/c1-9(2)11-5-4-10(3)8-12(11)16-14-7-6-13(15)17-14/h6-7,9-12,14H,4-5,8H2,1-3H3/t10-,11?,12?,14-/m1/s1

InChI-Schlüssel

URWJVUPZIGIVFZ-MLCFOIATSA-N

Isomerische SMILES

C[C@@H]1CCC(C(C1)O[C@H]2C=CC(=O)O2)C(C)C

Kanonische SMILES

CC1CCC(C(C1)OC2C=CC(=O)O2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.